molecular formula C16H36N+ B049039 Tetrabutylammonium hydroxide CAS No. 2052-49-5

Tetrabutylammonium hydroxide

Cat. No.: B049039
CAS No.: 2052-49-5
M. Wt: 242.46 g/mol
InChI Key: DZLFLBLQUQXARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium ion is a quaternary ammonium cation with the chemical formula C16H36N+ . It is widely used in research laboratories to prepare lipophilic salts of inorganic anions. The compound is known for its ability to form stable salts with a variety of anions, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium ion can be synthesized through the alkylation of tributylamine with 1-bromobutane. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions .

Industrial Production Methods: In industrial settings, tetrabutylammonium ion is often produced by ion-exchange processes. One common method involves the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol, followed by filtration and crystallization to obtain the desired product .

Scientific Research Applications

Analytical Chemistry

Ion Chromatography
TBAH is extensively used as an eluent and regenerant in ion chromatography. It facilitates the separation and analysis of ions in complex mixtures, proving to be crucial for accurate analytical results .

Titration in Nonaqueous Solutions
TBAH serves as an effective titrant for acids in nonaqueous solutions, allowing for precise acid-base titrations where traditional aqueous methods may fail . This application is particularly important in determining the acidity of organic compounds.

Application Description
Ion ChromatographyUsed as an eluent for ion separation
Nonaqueous TitrationActs as a titrant for acids in organic solvents

Organic Synthesis

Catalyst for Acylation Reactions
TBAH has been identified as a highly efficient catalyst for the acylation of alcohols, phenols, and thiols. This reaction is significant in organic synthesis, particularly in the preparation of esters and other derivatives .

Case Study: Acylation Efficiency
In a study examining the acylation of various substrates using TBAH, it was found that the reaction conditions could be optimized to yield high conversions and selectivity. The use of TBAH allowed for milder reaction conditions compared to traditional methods.

Material Science

Photoresist Developer
In semiconductor manufacturing, TBAH is utilized as a photoresist developer. It plays a crucial role in the photolithography process, enabling precise patterning on semiconductor wafers .

Structure Directing Agent (SDA)
TBAH acts as a structure directing agent in the synthesis of advanced materials, contributing to the design of materials with specific molecular architectures. This property is essential in developing novel catalysts and nanomaterials.

Material Science Application Functionality
Photoresist DeveloperFacilitates patterning in semiconductor manufacturing
Structure Directing AgentGuides the synthesis of advanced materials

Environmental Applications

Wastewater Treatment
TBAH has been explored for its potential use in wastewater treatment processes. Its ability to interact with various pollutants makes it a candidate for developing more effective treatment methodologies.

Polymer Chemistry

Polymer Modification
TBAH is employed in polymer chemistry to facilitate the synthesis and modification of polymers. It aids in achieving desired properties such as increased solubility and improved mechanical characteristics .

Mechanism of Action

Tetrabutylammonium ion acts as a pH-gated potassium ion channel. It changes the cytosolic pH from 7 to 4, which opens the channel. This mechanism is not fully understood, but it is believed to involve interactions with specific molecular targets, such as potassium channels .

Comparison with Similar Compounds

Uniqueness: Tetrabutylammonium ion is unique due to its larger alkyl chains, which provide greater lipophilicity compared to tetraethylammonium ion. This property makes it more effective in forming stable salts with a variety of anions .

Biological Activity

Tetrabutylammonium hydroxide (TBAOH) is a quaternary ammonium compound that has garnered attention for its diverse applications in organic synthesis and its interactions in biological systems. This article explores the biological activity of TBAOH, detailing its mechanisms, applications, and relevant research findings.

TBAOH is represented by the chemical formula C16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O} and has a molecular weight of approximately 270.48 g/mol. It is a colorless to yellowish liquid that is soluble in water and various organic solvents. The structure comprises four butyl groups attached to a nitrogen atom, with a hydroxide ion contributing to its basicity.

Mechanisms of Biological Activity

1. Interaction with Biological Molecules:
TBAOH acts as a strong base and can interact with various biological molecules, including proteins and enzymes. Its ability to form complexes with metal ions, such as iron porphyrins, allows it to influence catalytic activities in biochemical reactions . For example, studies have shown that TBAOH facilitates the formation of iron(III) complexes that are crucial for catalytic processes in organic synthesis .

2. Enzymatic Activity Enhancement:
Research indicates that TBAOH can enhance enzymatic hydrolysis processes. In one study, the use of TBAOH significantly improved the enzymatic breakdown of lignocellulosic biomass, suggesting its role as an effective pretreatment agent . This enhancement is attributed to TBAOH's ability to disrupt lignin structures, making cellulose more accessible for enzymatic action.

Applications in Research

TBAOH has been utilized in various research contexts due to its unique properties:

  • Catalysis: It serves as a catalyst in the synthesis of various organic compounds, including oxadiazoles and β-hydroxyethyl ethers .
  • Nanomaterial Synthesis: TBAOH is employed in the solvothermal synthesis of nanostructures, such as hexaniobate nanoscrolls, highlighting its versatility in materials science .
  • Biological Studies: It has been used to study the interactions between metal complexes and biological systems, providing insights into coordination chemistry and bioinorganic applications .

Case Studies

Case Study 1: TBAOH in Enzymatic Hydrolysis
A study demonstrated that pretreatment of rice husks with TBAOH enhanced the yield of enzymatic hydrolysis by removing lignin and hemicellulose effectively. The results indicated that varying concentrations of TBAOH could optimize the delignification process, thereby improving overall biomass conversion efficiency .

Case Study 2: Interaction with Iron Porphyrins
In another investigation, TBAOH was utilized to create non-aqueous solutions for studying iron porphyrin interactions. The research revealed that TBAOH prevented dimerization of iron complexes, allowing for clearer observations of reaction mechanisms under controlled conditions .

Toxicological Considerations

While TBAOH exhibits beneficial properties in various applications, it is classified as hazardous due to its corrosive nature. Safety data sheets recommend protective measures when handling this compound to prevent skin and eye irritation .

Summary Table of Biological Activities

Activity Description References
Enzymatic Hydrolysis EnhancementImproves cellulose accessibility by disrupting lignin structures
Metal Complex FormationFacilitates formation of iron(III) complexes
Catalytic ApplicationsUsed as a catalyst in organic synthesis

Q & A

Basic Questions

Q. What are the standard methods for preparing and standardizing TBAH solutions in non-aqueous solvents?

TBAH is typically prepared via metathesis of tetrabutylammonium iodide with silver oxide in anhydrous methanol, followed by filtration and dilution with toluene or methanol. Standardization involves titration against benzoic acid in dimethylformamide (DMF) or acetone using thymol blue as an indicator. The equivalence point is determined by a color change to blue, with corrections for blank titrations. The molarity is calculated as BR×12.21g/mol\text{BR} \times 12.21 \, \text{g/mol}, where BR is the burette reading. Solutions must be protected from atmospheric CO2_2 to avoid carbonate formation .

Q. How does TBAH’s solubility in organic solvents enhance its utility in organic synthesis compared to inorganic bases?

TBAH’s tetrabutylammonium cation increases solubility in organic media (e.g., toluene, DMF), enabling homogeneous reaction conditions for deprotonation, saponification, or phase-transfer catalysis. Unlike NaOH/KOH, which form emulsions or precipitates, TBAH maintains a single-phase system, improving reaction efficiency and reproducibility. This property is critical for reactions requiring anhydrous conditions, such as esterifications or Grignard reagent stabilization .

Q. What precautions are necessary for handling and storing TBAH solutions?

TBAH solutions (40% in water) are highly corrosive (H314 hazard code) and require PPE (gloves, goggles). Storage must avoid CO2_2 absorption (use inert gas purging) and moisture. Solutions in methanol or isopropyl alcohol should be kept at 2–8°C and replaced after 60 days due to decomposition risks. Compatibility checks with reaction solvents (e.g., avoiding strong acids/oxidizers) are essential to prevent hazardous reactions .

Advanced Research Questions

Q. How can TBAH optimize fluoride-free ring-closure reactions in heterocyclic synthesis?

In 1,2,4-oxadiazole synthesis, TBAH triggers cyclization of O-acylamidoximes at 80–100°C in DMF. The base deprotonates intermediates, facilitating nucleophilic attack without requiring fluoride catalysts. Reaction efficiency (>90% yield) depends on maintaining a 1:1.5 substrate-to-TBAH ratio and anhydrous conditions. Kinetic studies show pseudo-first-order behavior, with rate constants increasing linearly with TBAH concentration .

Q. What mechanistic insights explain TBAH’s role as a phase-transfer catalyst in transesterification kinetics?

In glycerol phosphatidylcholine synthesis, TBAH follows the Starks extraction model: the hydroxide ion extracts reactants into the organic phase, lowering activation energy (e.g., 32.0 kJ/mol for TBAH vs. 30.5 kJ/mol for choline hydroxide). Pseudo-first-order kinetics are observed, with rate dependence on substrate concentration and catalyst loading. Second-order kinetic models align with experimental data, validated via HPLC monitoring of reaction progress .

Q. How does TBAH influence delignification efficiency in biomass pretreatment?

TBAH-water mixtures (53.5–56.5% TBAH) selectively dissolve lignin from lignocellulosic biomass at 90°C. The process follows a 3:1 water-to-TBAH ratio, achieving >85% delignification in 6 hours. Cellulose retention (>90%) and silica removal are pH-dependent, requiring precise control (pH 12–13). FTIR and NMR analyses confirm lignin depolymerization via β-O-4 bond cleavage, with TBAH acting as both base and solvent .

Q. What are the best practices for validating TBAH solution purity in USP-compliant research?

USP standards require TBAH solutions (0.4 M aqueous or 1.0 M in methanol) to be tested via potentiometric titration using benzoic acid in acetone. Acceptance criteria include ≤0.5% residual iodide (detected via silver nitrate turbidity) and ≥98.0% assay purity. Solutions must meet specifications for refractive index (n20^{20}/D = 1.405) and density (0.99 g/mL) .

Q. Methodological Considerations Table

ApplicationKey ParametersAnalytical ValidationReferences
Standardization Benzoic acid titration in DMF/acetone, CO2_2-free environmentPotentiometric endpoint, blank correction
Phase-Transfer Catalysis Substrate:TBAH ratio (1:1.5), 60–80°CHPLC kinetics, activation energy calculation
Delignification 3:1 H2_2O:TBAH, 90°C, 6 hoursFTIR (lignin content), gravimetric cellulose retention

Properties

IUPAC Name

tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide)
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045011
Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-76-5, 2052-49-5
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium Ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABUTYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The corresponding salts of formula (V) or (VI) where M is tetrabutylammonium can be obtained from the corresponding acid, e.g. by neutralization with aqueous tetrabutylammonium hydroxide in the presence of a water immiscible organic solvent, preferably chloroform. The solvent layer is separated and the product isolated by evaporation of solvent. Alternately, the sodium or potassium salts of formula (V) or (VI) are reacted with an equimolar amount of aqueous tetrabutylammonium hydrogen sulfate in the presence of a water immiscible solvent, the precipitated alkali metal bisulfate salt removed by filtration and the product isolated by evaporation of solvent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetrabutylammonium hydroxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrabutylammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium hydroxide
Reactant of Route 3
Tetrabutylammonium hydroxide
Reactant of Route 4
Tetrabutylammonium hydroxide
Reactant of Route 5
Tetrabutylammonium hydroxide
Reactant of Route 6
Tetrabutylammonium hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.